Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Synthetic methodology Heterocyclic chemistry Process chemistry

This α-ketoester building block features a unique 2-oxoacetate moiety, enabling electrophilic reactions not possible with simple carboxylate analogs. Use it for selective reduction, oxime formation, and bis-electrophilic cyclocondensations to synthesize quinoxalinones and dihydropyrazinones. Ideal for SAR studies in antiprotozoal research. Purchase ≥97% purity for reliable biological assays.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 66155-91-7
Cat. No. B1390662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
CAS66155-91-7
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=NC2=CC=CC=C2N1C
InChIInChI=1S/C12H12N2O3/c1-3-17-12(16)10(15)11-13-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
InChIKeyAMIFGCQYKGXJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate (CAS 66155-91-7): Procurement and Research Utility Overview


Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is a benzimidazole-derived α-ketoester (glyoxylate) building block for medicinal chemistry and heterocyclic synthesis . The compound features a 1-methylbenzimidazole core substituted at the 2-position with an ethyl oxoacetate moiety, a structural arrangement that confers distinct reactivity as an electrophilic synthon [1]. It is supplied as a solid with molecular formula C12H12N2O3 and molecular weight 232.24 g/mol .

Why Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Cannot Be Replaced by Common 1-Methylbenzimidazole Analogs


The 2-oxoacetate (α-ketoester) substituent fundamentally alters both synthetic versatility and potential biological profile compared to simpler 1-methylbenzimidazole derivatives. Unlike the widely studied 2-ethoxycarbonyl (carboxylate) series, which exhibits established antiprotozoal activity [1], the α-ketoester group introduces a highly electrophilic carbonyl that enables distinct reaction pathways—including selective reduction to α-hydroxyesters, oxime formation, and bis-electrophilic cyclocondensations to quinoxalinones and dihydropyrazinones [2]. Substitution with a 2-carboxylate or 2-carboxamide analog would eliminate this unique electrophilic reactivity and preclude the same downstream synthetic applications. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate: Evidence-Based Selection Criteria


Synthetic Accessibility: High-Yield Preparation via Friedel-Crafts Acylation

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is prepared via Friedel-Crafts acylation of 1-methylbenzimidazole with ethyl oxalyl chloride. This method, validated for a broad range of N-substituted imidazoles, proceeds with yields in the range of 83–96% [1]. In contrast, analogous acylation of C(2)-unsubstituted 1H-1,2,4-triazoles and (benzo)thiazoles under identical conditions leads to substantial side-product formation (2-hydroxy-2,2-bis-azolyl acetates), reducing the effective yield and complicating purification [1]. The high and reproducible yield for the imidazole series translates directly to lower cost of goods and reliable multi-gram supply for downstream applications.

Synthetic methodology Heterocyclic chemistry Process chemistry

Vendor Purity Specification Variability: Procurement Impact

Commercial suppliers report minimum purity specifications ranging from 95% to ≥98% for Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate. AKSci specifies 97% minimum purity , Matrix Scientific reports 95% [1], and MolCore indicates NLT 98% . Notably, the Sigma-Aldrich AldrichCPR offering is provided 'as-is' without analytical data collection, shifting verification responsibility to the buyer . For procurement decisions, this variability means that researchers requiring high-assay material for quantitative biological assays should preferentially select vendors with documented ≥97% purity and available Certificates of Analysis.

Quality control Procurement Analytical chemistry

Electrophilic Reactivity Profile: α-Ketoester vs. Carboxylate Analogs

The α-ketoester (oxoacetate) group in the target compound confers bis-electrophilic character, enabling reactions not accessible to the corresponding 2-ethoxycarbonyl (carboxylate) derivatives. Specifically, ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate can undergo selective NaBH4 reduction to α-hydroxyesters, alkaline hydrolysis to glyoxalic acids, oxime formation with NH2OH·HCl, and cyclocondensation with 1,2-diamines to yield quinoxalin-2-ones and 5,6-dihydropyrazin-2-ones [1]. In contrast, ethyl 1-methyl-2-benzimidazolecarboxylate (CAS 35342-97-3) reacts with amines to yield only normal amide products without the expanded reactivity profile [2]. This reactivity differential makes the oxoacetate a more versatile building block for library synthesis.

Reactivity Synthetic utility Medicinal chemistry

Antiprotozoal Class Activity Context: 1-Methylbenzimidazole Scaffold

While direct biological data for Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate are not available in the public domain, the 1-methylbenzimidazole scaffold has demonstrated significant antiprotozoal activity. A series of 24 1-methylbenzimidazole derivatives substituted at position 2 (including ethoxycarbonyl analogs) were more active than metronidazole against Giardia intestinalis and Trichomonas vaginalis in vitro [1]. The most potent group carried a 2-ethoxycarbonyl substituent, with IC50 values substantially lower than metronidazole (exact IC50 data for individual compounds available in the full publication). This class-level evidence supports the selection of 1-methylbenzimidazole derivatives, including the target oxoacetate, as scaffolds for antiparasitic lead optimization. Note: This is class-level inference only; the specific oxoacetate compound has not been evaluated in published antiprotozoal assays.

Antiparasitic Drug discovery Giardia Trichomonas

Validated Research and Procurement Scenarios for Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate


Medicinal Chemistry Building Block for Antiparasitic Lead Optimization

Leveraging the established antiprotozoal activity of 1-methylbenzimidazole derivatives [1], this compound serves as a versatile starting point for structure-activity relationship (SAR) studies. The α-ketoester group can be elaborated via reduction, hydrolysis, or cyclocondensation to generate diverse analogs for screening against Giardia and Trichomonas .

Synthesis of Fused Heterocyclic Libraries via Bis-Electrophilic Cyclocondensation

The oxoacetate moiety acts as a bis-electrophile, enabling one-step construction of quinoxalin-2-ones and 5,6-dihydropyrazin-2-ones upon reaction with 1,2-diamines [1]. This reactivity is not available from simple carboxylate analogs , making the target compound a privileged building block for generating heterocyclic diversity.

Cost-Effective Scale-Up Using High-Yield Friedel-Crafts Acylation

The validated synthetic method achieves yields of 83–96% for imidazole-derived oxoacetates [1], enabling economical multi-gram production. This is particularly relevant for research groups requiring substantial quantities for in vivo studies or for CROs conducting parallel library synthesis.

Quality-Critical Quantitative Assays Requiring High-Purity Material

For biological assays where impurity interference could skew results, procurement from vendors specifying ≥97% purity with available Certificates of Analysis (e.g., AKSci, MolCore) is recommended . Sigma-Aldrich's AldrichCPR offering, which lacks analytical data , is less suitable for such quantitative applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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